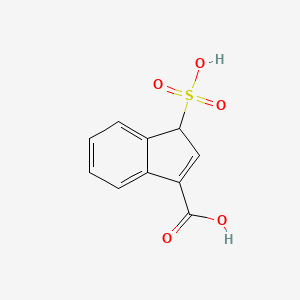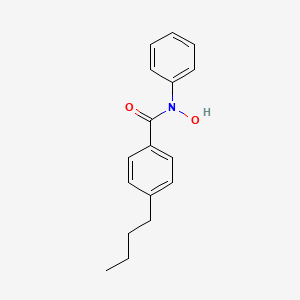
4-Butyl-N-hydroxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-N-hydroxy-N-phenylbenzamide: is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group at the fourth position and a hydroxy group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
-
Benzoylation of Aniline Derivatives: : One common method involves the benzoylation of aniline derivatives. The reaction typically uses benzoyl chloride and aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired benzamide derivative.
-
Hydroxylation: : The introduction of the hydroxy group can be achieved through hydroxylation reactions. This step often involves the use of hydroxylamine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 4-Butyl-N-hydroxy-N-phenylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles such as halides or amines. These reactions usually require catalysts or specific reaction conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amides.
科学的研究の応用
Chemistry
In chemistry, 4-Butyl-N-hydroxy-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be exploited to develop new drugs or biochemical tools.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications in materials science.
作用機序
The mechanism by which 4-Butyl-N-hydroxy-N-phenylbenzamide exerts its effects often involves the inhibition of specific enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the normal function of the target molecule, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
N-Hydroxy-N-phenylbenzamide: Lacks the butyl group, making it less hydrophobic.
4-Butylbenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-Phenylbenzamide: Lacks both the hydroxy and butyl groups, significantly altering its reactivity and applications.
Uniqueness
4-Butyl-N-hydroxy-N-phenylbenzamide is unique due to the combination of the butyl and hydroxy groups. This combination enhances its solubility in organic solvents and its ability to participate in hydrogen bonding, making it more versatile in various chemical and biological applications.
特性
CAS番号 |
132520-38-8 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
4-butyl-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-7-14-10-12-15(13-11-14)17(19)18(20)16-8-5-4-6-9-16/h4-6,8-13,20H,2-3,7H2,1H3 |
InChIキー |
XKXLQEYBTDEVSU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



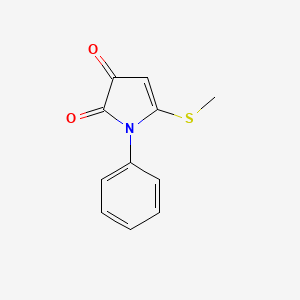


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
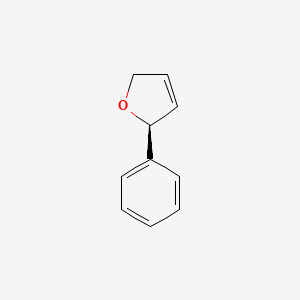
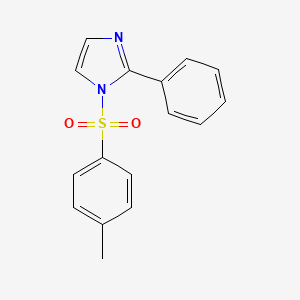

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
